molecular formula C14H21NO2 B13981348 Ethyl [4-(diethylamino)phenyl]acetate CAS No. 64501-34-4

Ethyl [4-(diethylamino)phenyl]acetate

Cat. No.: B13981348
CAS No.: 64501-34-4
M. Wt: 235.32 g/mol
InChI Key: GXBVMDGSFSQPLR-UHFFFAOYSA-N
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Description

Ethyl [4-(diethylamino)phenyl]acetate is an organic compound with the molecular formula C14H21NO2. It is an ester derived from the reaction of ethyl acetate and 4-(diethylamino)phenylacetic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [4-(diethylamino)phenyl]acetate can be synthesized through a variety of methods. One common approach involves the esterification of 4-(diethylamino)phenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(diethylamino)phenyl]acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-(diethylamino)phenylacetic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alcohols or other nucleophiles in the presence of a catalyst.

Major Products

    Hydrolysis: 4-(diethylamino)phenylacetic acid and ethanol.

    Reduction: 4-(diethylamino)phenylethanol.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Ethyl [4-(diethylamino)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl [4-(diethylamino)phenyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Ethyl [4-(diethylamino)phenyl]acetate can be compared to other esters and amines:

    Ethyl acetate: A simpler ester with a wide range of applications as a solvent.

    4-(Diethylamino)phenylacetic acid: The parent acid of the ester, used in similar applications.

    Diethylaminoethyl esters: A class of compounds with similar structural features and applications.

This compound is unique due to the presence of both the ester and diethylamino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

64501-34-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 2-[4-(diethylamino)phenyl]acetate

InChI

InChI=1S/C14H21NO2/c1-4-15(5-2)13-9-7-12(8-10-13)11-14(16)17-6-3/h7-10H,4-6,11H2,1-3H3

InChI Key

GXBVMDGSFSQPLR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC(=O)OCC

Origin of Product

United States

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